Vilaprisan
Vilaprisan
Vilaprisan, also known as BAY1002670 or BAY10-02670, is a potent and selective oral progesterone receptor modulator that holds the promises of long-term treatment of patients with symptomatic uterine fibroids. BAY1002670 in subnanomolar concentrations exhibits a highly selective binding profile and antagonistic activity for the PR. These properties are also reflected in its action in two progesterone-dependent animal models that assess the termination of pregnancy and endometrial transformation. In a human fibroid xenograft model BAY 1002670 showed a marked dose-dependent reduction of fibroid tumour weight gain of 95% at a dose of 3 mg/kg/day (P < 0.005).
Brand Name:
Vulcanchem
CAS No.:
1262108-14-4
VCID:
VC0546763
InChI:
InChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1
SMILES:
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C
Molecular Formula:
C27H29F5O4S
Molecular Weight:
544.577
Vilaprisan
CAS No.: 1262108-14-4
Inhibitors
VCID: VC0546763
Molecular Formula: C27H29F5O4S
Molecular Weight: 544.577
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1262108-14-4 |
---|---|
Product Name | Vilaprisan |
Molecular Formula | C27H29F5O4S |
Molecular Weight | 544.577 |
IUPAC Name | (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1 |
Standard InChIKey | JUFWQQVHQFDUOD-LJDQNPOQSA-N |
SMILES | CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C |
Appearance | Solid powder |
Description | Vilaprisan, also known as BAY1002670 or BAY10-02670, is a potent and selective oral progesterone receptor modulator that holds the promises of long-term treatment of patients with symptomatic uterine fibroids. BAY1002670 in subnanomolar concentrations exhibits a highly selective binding profile and antagonistic activity for the PR. These properties are also reflected in its action in two progesterone-dependent animal models that assess the termination of pregnancy and endometrial transformation. In a human fibroid xenograft model BAY 1002670 showed a marked dose-dependent reduction of fibroid tumour weight gain of 95% at a dose of 3 mg/kg/day (P < 0.005). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | BAY1002670; BAY-1002670; BAY 1002670; BAY-10-02670; BAY10-02670; BAY 10-02670; Vilaprisan |
Reference | 1: Wagenfeld A, Bone W, Schwede W, Fritsch M, Fischer OM, Moeller C. BAY 1002670: |
PubChem Compound | 50915138 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume